2,6-Dibromo-3-fluoro-4-methylaniline
Overview
Description
2,6-Dibromo-3-fluoro-4-methylaniline is a chemical compound with the molecular formula C7H6Br2FN . It is used as a coupling reagent in spectrophotometric determination of carbaryl in various environmental samples . It also undergoes Suzuki-coupling reaction with 2-dihydroxyboryl-3-methyl-2-cyclopenten-1-one during the synthesis of dinuclear dichlorotitanium complexes .
Molecular Structure Analysis
The molecular structure of 2,6-Dibromo-3-fluoro-4-methylaniline consists of a benzene ring substituted with two bromine atoms, one fluorine atom, and one methylamine group . The exact positions of these substituents can be inferred from the name of the compound.Chemical Reactions Analysis
2,6-Dibromo-3-fluoro-4-methylaniline is known to participate in Suzuki-coupling reactions with 2-dihydroxyboryl-3-methyl-2-cyclopenten-1-one . This reaction is used in the synthesis of dinuclear dichlorotitanium complexes .Physical And Chemical Properties Analysis
The molecular weight of 2,6-Dibromo-3-fluoro-4-methylaniline is 282.94 . Other physical and chemical properties such as melting point, boiling point, and solubility were not available in the search results.Scientific Research Applications
Structural Analysis
The crystal and molecular structure of closely related compounds to 2,6-Dibromo-3-fluoro-4-methylaniline has been a subject of research, providing insights into their molecular arrangements. For instance, studies on 2,6-dibromo-3-chloro-4-fluoroaniline have revealed classical intra- and intermolecular hydrogen bonds and dispersive halogen···halogen interactions within the crystal structure, contributing to our understanding of such compounds' structural chemistry (Betz, 2015).
Metabolic Pathways
Research on the metabolism of halogenated anilines, including compounds similar to 2,6-Dibromo-3-fluoro-4-methylaniline, has provided valuable insights into their biotransformation. Studies have identified various metabolites resulting from side-chain hydroxylation, N-hydroxylation, and the formation of azoxy, azo, and hydrazo derivatives. These findings are crucial for understanding the environmental and biological interactions of such compounds (Boeren et al., 1992).
Hybridization Probes
Innovative applications in biochemistry include the use of fluorinated anilines as components in hybridization probes. Studies have shown that certain fluorinated anilines can form mercury-mediated base pairs with increased duplex stability, making them valuable tools in molecular biology and genetics research (Aro-Heinilä, Lönnberg, & Virta, 2019).
Environmental Toxicology
The impact of fluorinated anilines on environmental species has been explored through metabonomic assessments. For example, studies on the earthworm Eisenia veneta exposed to various xenobiotics, including 2-fluoro-4-methylaniline, have led to the identification of novel endogenous biomarkers. This research enhances our understanding of xenobiotic toxicity and its mechanisms (Bundy et al., 2002).
Polymerization Catalysis
Research into the catalytic properties of compounds related to 2,6-Dibromo-3-fluoro-4-methylaniline has shown their potential in facilitating high-temperature polymerizations. Such catalysts have demonstrated thermal robustness and enhanced activity, contributing to advancements in polymer science and engineering (Rhinehart, Mitchell, & Long, 2014).
Safety And Hazards
properties
IUPAC Name |
2,6-dibromo-3-fluoro-4-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2FN/c1-3-2-4(8)7(11)5(9)6(3)10/h2H,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWXWVWAGZEBDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1F)Br)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701275689 | |
Record name | 2,6-Dibromo-3-fluoro-4-methylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701275689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-3-fluoro-4-methylaniline | |
CAS RN |
1000576-48-6 | |
Record name | 2,6-Dibromo-3-fluoro-4-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000576-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dibromo-3-fluoro-4-methylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701275689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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